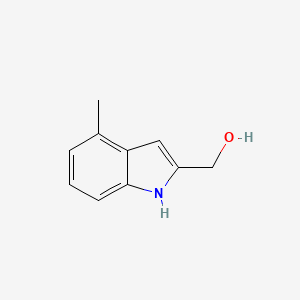

(4-methyl-1H-indol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

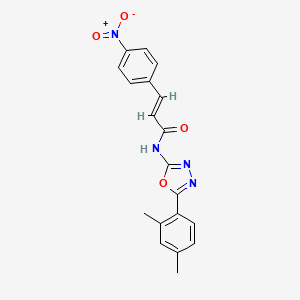

“(4-methyl-1H-indol-3-yl)methanol” is a compound with the CAS Number: 1090903-92-6 . It has a molecular weight of 161.2 . The compound is typically stored at room temperature and is in powder form .

Synthesis Analysis

Indole derivatives are synthesized using various methods due to their biological and pharmaceutical activities . A general approach for the synthesis of 1- (1H -indol-3-yl)-3,3-dimercaptoprop-2-en-1-one (1) and 5- (1H -indol-3-yl)-3H -1,2-dithiole-3-thione (2) was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The molecular structure of “(4-methyl-1H-indol-3-yl)methanol” can be represented by the InChI code: 1S/C10H11NO/c1-7-3-2-4-9-10 (7)8 (6-12)5-11-9/h2-5,11-12H,6H2,1H3 . The molecular weight of this compound is 131.1745 .Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For instance, transesterification and formation of the methyl ester was confirmed by observing a singlet signal at δ 3.88 ppm for the ester methyl group and the indole NH at δ 11.91 ppm .Physical And Chemical Properties Analysis

“(4-methyl-1H-indol-3-yl)methanol” is a powder that is stored at room temperature . It has a molecular weight of 161.2 .Scientific Research Applications

Methanol as a Building Block in Industrial Biotechnology

Methylotrophic Bacteria and Methanol Utilization

Methanol, synthesized from petrochemical or renewable resources, serves as a key substrate in bioprocess technology. Methylotrophic bacteria, known for their ability to metabolize methanol, offer a foundation for developing bioprocesses based on methanol. These organisms are employed in large-scale productions, such as single-cell protein synthesis. Recent advancements in genetic engineering and metabolic understanding of these bacteria highlight the potential of methanol as an alternative carbon source for producing fine and bulk chemicals (Schrader et al., 2009).

Methanol in Chemical Synthesis

Catalytic Methylation of Amines and Nitroarenes

The utilization of methanol as both a C1 synthon and hydrogen source in organic synthesis showcases its versatility. For instance, RuCl3-catalyzed N-methylation of amines with methanol demonstrates a clean, cost-competitive approach, producing N-methylated products, including pharmaceutical agents, through selective and green syntheses (Sarki et al., 2021).

Methanol as a Sustainable Feedstock

Biological Conversion to Specialty Chemicals

Engineering Escherichia coli to utilize methanol for the biosynthesis of compounds like naringenin illustrates methanol's role as a sustainable feedstock. This approach involves integrating pathways to convert methanol into biomass components and specialty chemicals, demonstrating methanol's potential in biotechnological applications (Whitaker et al., 2017).

Methanol in Hydrogen Production and Fuel Cells

Hydrogen Generation via Membrane Reactor Technology

Methanol's role in hydrogen production highlights its importance in energy technologies. Membrane reactor technology utilizes methanol for catalytic conversion, offering an innovative approach for generating high-grade hydrogen. This underscores methanol's utility as an energy carrier and its contribution to reducing CO2 emissions (Dalena et al., 2018).

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (4-methyl-1H-indol-2-yl)methanol may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Safety and Hazards

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

properties

IUPAC Name |

(4-methyl-1H-indol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-5,11-12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYZOFVHIZWWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57352-42-8 |

Source

|

| Record name | (4-methyl-1H-indol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2856963.png)

![3-[(4-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2856966.png)

![2-chloro-N-{2-methyl-1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]propyl}acetamide](/img/structure/B2856968.png)

![5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2856969.png)

![5-phenacylsulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2856970.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2856973.png)

![2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2856974.png)

![5-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2856984.png)